

Propane, 2,2-bis(ethylthio)-: A Technical Safety and Data Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Propane, 2,2-bis(ethylthio)-

Cat. No.: B082529

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and property data for the chemical compound **Propane, 2,2-bis(ethylthio)-**, also known as 2,2-bis(ethylsulfanyl)propane. Due to the limited availability of specific experimental data for this compound, this document also includes information on general analytical methodologies for thioethers and a logical workflow for chemical safety assessment. This guide is intended for use by researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical and Physical Properties

Quantitative data for **Propane, 2,2-bis(ethylthio)-** is sparse in publicly accessible databases. The following table summarizes the available computed and experimental properties. Researchers should verify these properties through experimental analysis.

Property	Value	Source
Molecular Formula	C7H16S2	PubChem[1]
Molecular Weight	164.3 g/mol	PubChem[1], Virginia Open Data Portal[2]
IUPAC Name	2,2-bis(ethylsulfanyl)propane	PubChem[1]
CAS Number	14252-45-0	PubChem[1]
Synonyms	Acetone, diethyl mercaptole; 2,2-Bis(ethylsulfanyl)propane; 4,4-dimethyl-3,5-dithiaheptane	PubChem[1]
XLogP3-AA (Computed)	3	PubChem[1]
Hydrogen Bond Donor Count (Computed)	0	PubChem[1]
Hydrogen Bond Acceptor Count (Computed)	2	PubChem[1]
Rotatable Bond Count (Computed)	4	PubChem[1]
Kovats Retention Index (Experimental, semi-standard non-polar)	1110	PubChem[1]

Toxicological and Safety Information

A complete, experimentally verified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for **Propane, 2,2-bis(ethylthio)-** is not readily available. However, based on the safety data for the structurally similar compound, Propane, 2,2-bis(methylthio)- (CAS 6156-18-9), certain hazards can be anticipated. It is crucial to handle **Propane, 2,2-bis(ethylthio)-** with appropriate caution until specific toxicological data is generated.

Hazard Class	Classification	Source (by Analogy)
Flammability	Highly flammable liquid and vapor (GHS Category 2)	PubChem (for 2,2-bis(methylthio)propane)[3]
Eye Irritation	Causes serious eye irritation (GHS Category 2)	PubChem (for 2,2-bis(methylthio)propane)[3]
Aquatic Hazard	Toxic to aquatic life with long lasting effects (GHS Chronic 2)	PubChem (for 2,2-bis(methylthio)propane)[3]
Reproductive Toxicity	May damage fertility or the unborn child (GHS Category 1B)	PubChem (for 2,2-bis(methylthio)propane)[3]

Disclaimer: The toxicological information presented above is for the related compound "Propane, 2,2-bis(methylthio)-" and should be used for preliminary hazard assessment only. It is not a substitute for a comprehensive toxicological evaluation of "**Propane, 2,2-bis(ethylthio)-**".

Experimental Protocols

Specific experimental protocols for the analysis of **Propane, 2,2-bis(ethylthio)-** are not detailed in the available literature. However, the following are general methodologies that can be adapted for the quality control and analysis of this and similar thioether compounds.

Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a sample of **Propane, 2,2-bis(ethylthio)-** and confirm its molecular weight.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
- Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI).
 - Scan Range: m/z 40-400.
- Data Analysis: The retention time of the major peak will indicate the purity of the sample. The mass spectrum of this peak should be analyzed to confirm the molecular ion and fragmentation pattern consistent with the structure of **Propane, 2,2-bis(ethylthio)-**.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Propane, 2,2-bis(ethylthio)-**.

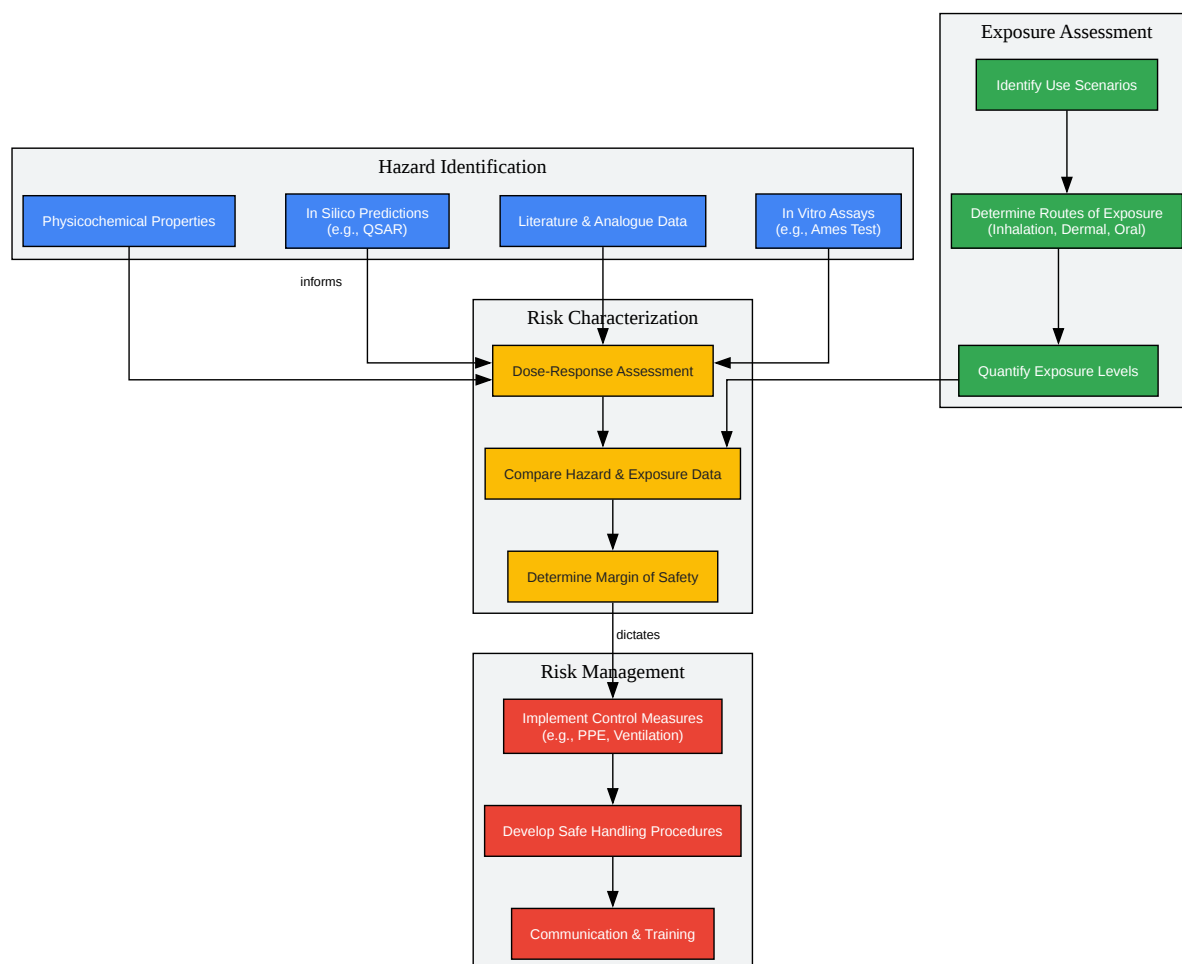
Methodology:

- Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments:
 - ¹H NMR: To identify the number and types of protons and their neighboring environments.
 - ¹³C NMR: To identify the number and types of carbon atoms.

- 2D NMR (e.g., COSY, HSQC): To establish the connectivity between protons and carbons.
- Data Analysis: The chemical shifts, integration values, and coupling patterns of the observed signals should be compared with the expected spectrum for the proposed structure of **Propane, 2,2-bis(ethylthio)-**.

Chemical Safety Assessment Workflow

In the absence of specific signaling pathway or mechanistic data for **Propane, 2,2-bis(ethylthio)-**, a general workflow for chemical safety assessment is presented. This logical diagram outlines the necessary steps to evaluate the potential risks associated with a chemical compound.



[Click to download full resolution via product page](#)

Caption: A logical workflow for chemical safety assessment.

Conclusion

This technical guide consolidates the currently available information on **Propane, 2,2-bis(ethylthio)-**. It is evident that there are significant data gaps, particularly in the areas of toxicology and experimentally determined physical properties. The provided general experimental protocols and the chemical safety assessment workflow offer a framework for researchers to proceed with the safe handling and further investigation of this compound. It is strongly recommended that a comprehensive safety evaluation be conducted before its use in any application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Compound 525464: Propane, 2,2-bis(ethylthio)- - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 2. Compound 525464: Propane, 2,2-bis(ethylthio)- - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 3. Compound 525428: 2,2-Bis(methylthio)propane - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- To cite this document: BenchChem. [Propane, 2,2-bis(ethylthio)-: A Technical Safety and Data Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082529#propane-2-2-bis-ethylthio-material-safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com